Cas no 138452-21-8 (Fexofenadine hydrochloride)

Fexofenadine hydrochloride 化学的及び物理的性質
名前と識別子
-
- FEXOFENADINE HCL
- FEXOFENADINE-D10 HCL
- α,α-dimethyl-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]benzeneacetic acid
- Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride
- MDL 16455A
- Telfast
- Telfast BD
- Allegra
- terfenidine carboxylate hydrochloride
- ALPHA,ALPHA-DIMETHYL-4-[1-HYDROXY-4-[4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL]BUTYL]-BENZENEACETIC ACID HYDROCHLORIDE
- 2-[4-[1-hydroxy-4-[4-(hydroxy-diphenyl-methyl)-1-piperidyl]-butyl]phenyl]-2-methyl-propanoic acid hydrochloride
- CARBOXYTERFENADINE,TERFENADINECARBOXYLATE
- Fexofendine Hcl
- 13-Desoxodaunomycinon
- feudomycinone A
- Fexofenadine Hydrochloride
- F0698
- 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride
- FEXOFENADINE HYDROCHLORIDE [USP-RS]
- Allegra Flash
- Terfenadine carboxylate hydrochloride
- Childrens Fexofenadine HydrochlorideAllergy
- 4-[4-[4-(Hydroxydiphenylmethyl)-1-pieridinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid hydrochloride
- MLS001332494
- FEXOFENADINE HYDROCHLORIDE [ORANGE BOOK]
- 153439-40-8 (HCl)
- DTXSID5048716
- Health Mart Allergy Relief
- MLS001332493
- Fexofenadine (hydrochloride)
- basic care allergy
- Cloridrato de Fexofenadina
- MLS001306422
- BF164454
- FEXOFENADINE HYDROCHLORIDE (USP IMPURITY)
- Benzeneacetic acid, 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl-, hydrochloride, (+-)-
- Fexofenadine hydrochloride [USAN]
- Children's Allegra Allergy
- NCGC00095906-01
- NCGC00015453-05
- MucinexAllergy
- Allegra (TN)
- berkley jensen allergy relief
- Childrens Fexofenadine Hydrochloride
- Tox21_113125_1
- HY-B0801A
- SW199568-2
- NCGC00015453-08
- Z754918912
- CHEMBL1200618
- 2-(4-{1-hydroxy-4-[4-(hydroxy-diphenyl-methyl)-piperidin-1-yl]-butyl}-phenyl)-2-methyl-propionic acid
- Health Mart Fexofenadine Hydrochloride
- 153439-40-8
- (+/-)-P-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDINO)BUTYL)-alpha-METHYLHYDRATROPIC ACID, HYDROCHLORIDE
- FEXOFENADINE HYDROCHLORIDE (USP-RS)
- FEXOFENADINE HYDROCHLORIDE (EP MONOGRAPH)
- Fexofenadine Impurity Standard
- 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid hydrochloride
- BENZENEACETIC ACID, 4-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL-, HYDROCHLORIDE, (+/-)-
- Dg Health Aller Ease
- Crcle Fexofenadine Hydrochloride
- FEXOFENADINE HYDROCHLORIDE [USP IMPURITY]
- Allergy Reliefchildren
- AC-24745
- Fexofenadine hydrochloride; 2-[4-[(1RS)-1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid hydrochloride; Allegra; MDL 16455A; Telfast; Telfast BD
- Q27255526
- Chlorhydrate de fexofenadine
- KS-1057
- MDL-16455A
- UNII-2S068B75ZU
- FEXOFENADINE HYDROCHLORIDE [MART.]
- Childrens Allegra Allergy
- CHILDREN'S FEXOFENADINE HYDROCHLORIDE HIVES
- SCHEMBL40914
- 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid hydrochloride
- Fexofenadine hydrochloride [USAN:USP]
- FEXOFENADINE HYDROCHLORIDE [VANDF]
- (+-)-p-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidino)butyl)-alpha-methylhydratropic acid hydrochloride
- Fexofenadine hydrochloride (USAN:USP)
- NSC-758678
- Allegra Hives
- Fexofenadine Hydrochloride Oral
- 2-(4-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}phenyl)-2-methylpropanoic acid hydrochloride
- SMR000718798
- CS-4483
- CHILDREN'S FEXOFENADINE HYDROCHLORIDE ALLERGY
- Fexofenadine hydrochloride, United States Pharmacopeia (USP) Reference Standard
- FEXOFENADINE HYDROCHLORIDE [USP MONOGRAPH]
- Fex-Allergy Relief
- Tox21_113125
- Fexofenidine hydrochloride
- 4-[(4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid hydrochloride
- Fexofenadine hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Dye Free Wal Fex
- Fexofenadine Hydrochloride 180 mg
- J-505843
- s3208
- Good Sense Aller Ease
- FEXOFENADINE HYDROCHLORIDE ALLERGY
- C32H40ClNO4
- Fexofenadine hydrochloride (JP18/USP)
- D00671
- AKOS015907422
- ALLERGY 24-HR
- BENZENEACETIC ACID, 4-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-alpha,alpha-DIMETHYL-, HYDROCHLORIDE, (+/-)-
- Allegra OD
- DTXCID2028642
- DB-043190
- SR-01000075889-6
- Fexofenadine HCl, Pharmaceutical Secondary Standard; Certified Reference Material
- FEXOFENADINE HYDROCHLORIDE HIVES
- MFCD00865710
- NC00724
- FEXOFENADINE HYDROCHLORIDE [MI]
- MDL 16,455A
- FEXOFENADINE HYDROCHLORIDE (USP MONOGRAPH)
- Curist Hives Relief
- Allegra Hives 24hr
- Childrens Fexofenadine HydrochlorideHIVES
- NCGC00015453-02
- Exchange Select Aller Ease
- Altiva
- CCG-213275
- Wal-fex
- FEXOFENADINE HYDROCHLORIDE [WHO-DD]
- CAS-153439-40-8
- M-016455-O
- 138452-21-8
- NCGC00095906-02
- FEXOFENADINE HYDROCHLORIDE (MART.)
- Pharmakon1600-01504179
- Fexofenadine Hydrochloride 60 mg
- ALLEGRA-D COMPONENT FEXOFENADINE HYDROCHLORIDE
- Allegra Allergy
- FEXOFENADINE HYDROCHLORIDE [JAN]
- SR-01000075889
- CHEBI:5051
- Children's Allegra Hives
- NCGC00092389-01
- Kirkland Signature Aller Fex
- Carboxyterfenadine hydrochloride
- BIM-0050472.0001
- Allergillic
- IAllergy Relief
- EN300-52502
- Clorhidrato de fexofenadina
- SPECTRUM1504179
- Sunmark Fexofenadine Hydrochloride
- Fexofenadine hydrochloride 100 microg/mL in Acetonitrile
- Dye Free Wal Fexchildrens allergy
- FEXOFENADINE HYDROCHLORIDE COMPONENT OF ALLEGRA-D
- AB07499
- Fexofenadine hydrochloride- Bio-X
- FEXOFENADINE HYDROCHLORIDE [EP MONOGRAPH]
- Fexofenadine hydrochloride, >98% (HPLC)
- Allergy Reliefnon-drowsy
- MDL 16455 hydrochloride
- Equaline Aller Ease
- Fexofenadina cloridrato
- 2-(4-((1RS)-1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid monohydrochloride
- NSC 758678
- Fexofenadine Hydrochloride?
- (+/-)-P-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDINO)BUTYL)-.ALPHA.-METHYLHYDRATROPIC ACID, HYDROCHLORIDE
- Benzeneacetic acid, 4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl-, hydrochloride
- NSC758678
- 2S068B75ZU
- 12HR Allergy Relief
- Fexofenadine hydrochloride
-
- インチ: InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H
- InChIKey: RRJFVPUCXDGFJB-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1C=CC(C(C(=O)O)(C)C)=CC=1)CCCN1CCC(C(C2C=CC=CC=2)(O)C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 537.26500
- どういたいしつりょう: 537.2645865g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 38
- 回転可能化学結合数: 10
- 複雑さ: 678
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81Ų
- 水素結合受容体数: 6
- トポロジー極表面積: 81A^2
- 同位体原子数: 0
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- ゆうかいてん: 195.0 - 199.0ºC
- ふってん: 697.3ºC at 760 mmHg
- フラッシュポイント: 375.5ºC
- ようかいど: DMSO: 32 mg/mL, soluble
- PSA: 81.00000
- LogP: 6.25040
Fexofenadine hydrochloride セキュリティ情報
- WGKドイツ:3
- ちょぞうじょうけん:-20ºC
Fexofenadine hydrochloride 税関データ
- 税関データ:
中国税関番号:
2942000000
Fexofenadine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1470L-100mg |
Fexofenadine hydrochloride |
138452-21-8 | 100% | 100mg |
¥ 1383 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1470L-100 mg |
Fexofenadine hydrochloride |
138452-21-8 | 100.00% | 100MG |
¥1383.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1470L-50 mg |
Fexofenadine hydrochloride |
138452-21-8 | 100.00% | 50mg |
¥1064.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1470L-25 mg |
Fexofenadine hydrochloride |
138452-21-8 | 100.00% | 25mg |
¥664.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1470L-10mg |
Fexofenadine hydrochloride |
138452-21-8 | 100% | 10mg |
¥ 336 | 2023-09-07 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T1470L-10mg |
Fexofenadine hydrochloride |
138452-21-8 | >98% | 10mg |
¥336.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T1470L-25mg |
Fexofenadine hydrochloride |
138452-21-8 | >98% | 25mg |
¥663.00 | 2024-08-09 | |
Aaron | AR01UOWL-50mg |
Fexofenadine hydrochloride |
138452-21-8 | 95% | 50mg |
$246.00 | 2025-02-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T1470L-5mg |
Fexofenadine hydrochloride |
138452-21-8 | >98% | 5mg |
¥192.00 | 2024-08-09 | |
1PlusChem | 1P01UOO9-50mg |
Fexofenadine hydrochloride |
138452-21-8 | 100% | 50mg |
$163.00 | 2024-06-21 |
Fexofenadine hydrochloride 関連文献
-
Haider A. J. Al Lawati,Mahmood Al-Azwani,Gouri B Varma,Fakhr Eldin O. Suliman,Khaled A. Shalabi Anal. Methods 2011 3 2585
-
Feipeng Han,Yian Guo,Tao Ye Org. Chem. Front. 2020 7 1658
Fexofenadine hydrochlorideに関する追加情報
Recent Advances in Fexofenadine Hydrochloride (138452-21-8) Research: A Comprehensive Review
Fexofenadine hydrochloride (CAS: 138452-21-8), a second-generation antihistamine, has been the subject of extensive research due to its efficacy in treating allergic conditions with minimal sedative effects. Recent studies have focused on optimizing its pharmacokinetic properties, exploring novel formulations, and investigating its potential therapeutic applications beyond allergies. This review synthesizes the latest findings from peer-reviewed literature and industry reports to provide a comprehensive update on the current state of fexofenadine hydrochloride research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of fexofenadine hydrochloride to enhance its blood-brain barrier permeability while maintaining its peripheral H1-receptor selectivity. The researchers utilized molecular docking simulations and in vitro assays to identify key structural features responsible for its limited CNS penetration. These findings have significant implications for developing next-generation antihistamines with improved CNS targeting capabilities for neurological applications.
In the area of formulation development, a recent breakthrough was reported in the International Journal of Pharmaceutics (2024) where researchers developed a novel nanoemulsion system for fexofenadine hydrochloride delivery. This formulation demonstrated a 2.3-fold increase in oral bioavailability compared to conventional tablets in preclinical models, addressing the well-known absorption limitations of the drug. The study employed advanced characterization techniques including dynamic light scattering and transmission electron microscopy to validate the formulation's stability and drug-loading capacity.
Emerging clinical applications of fexofenadine hydrochloride have also been explored. A multicenter clinical trial published in Allergy (2024) evaluated its efficacy in chronic urticaria patients with inadequate response to standard therapies. The study demonstrated significant improvement in urticaria activity scores (UAS7) with a favorable safety profile, supporting its use as a second-line treatment option. Mechanistic studies accompanying the trial revealed unexpected immunomodulatory effects that may explain its efficacy in refractory cases.
From a pharmacological perspective, recent in vitro studies have elucidated novel molecular targets of fexofenadine hydrochloride beyond H1 receptors. Research published in Biochemical Pharmacology (2023) identified its interaction with P-glycoprotein transporters and demonstrated potential applications in drug-drug interaction management. These findings are particularly relevant given the increasing recognition of transporter-mediated pharmacokinetic interactions in polypharmacy scenarios.
Analytical chemistry advancements have also contributed to the field, with a 2024 study in the Journal of Chromatography B developing a highly sensitive LC-MS/MS method for quantifying fexofenadine hydrochloride in biological matrices. This method achieved a lower limit of quantification of 0.1 ng/mL, enabling more precise pharmacokinetic studies and therapeutic drug monitoring in special populations.
Looking forward, the research landscape for fexofenadine hydrochloride appears promising, with ongoing investigations into its potential anti-inflammatory properties and applications in COVID-19-related cytokine storm management. The compound's established safety profile and newly discovered pharmacological activities position it as a versatile candidate for drug repurposing strategies. Future research directions should focus on elucidating its pleiotropic effects and exploring combination therapies for enhanced therapeutic outcomes.
138452-21-8 (Fexofenadine hydrochloride) 関連製品
- 479035-75-1(meta-Fexofenadine)
- 154825-96-4(Fexofenadine Methyl Ester)
- 139965-10-9((R)-Fexofenadine)
- 1396758-93-2(ethyl 5-(9H-xanthene-9-amido)pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)
- 56008-66-3(methyl 4-bromo-1,3-dioxaindane-5-carboxylate)
- 858120-02-2(5-iodo-2-methoxy-4,6-dimethylpyridine-3-carbonitrile)
- 1795435-05-0(3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-1-(3-methylphenyl)urea)
- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)
- 2148629-35-8(2-{(tert-butoxy)carbonylamino}-5-hydroxy-4,4-dimethylpentanoic acid)
